molecular formula C20H18NO4+ B055584 Berberine CAS No. 2086-83-1

Berberine

Cat. No.: B055584
CAS No.: 2086-83-1
M. Wt: 336.4 g/mol
InChI Key: YBHILYKTIRIUTE-UHFFFAOYSA-N
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Description

Berberine is a benzylisoquinoline alkaloid derived from plants such as Berberis vulgaris, Coptis chinensis, and Hydrastis canadensis. It is a yellow crystalline compound, typically isolated as hydrochloride or sulfate salts . This compound exhibits broad pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, antidiabetic, and cardioprotective effects . Its primary mechanisms involve modulation of AMPK, PI3K/Akt, and NF-κB signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Berberine can be synthesized through various methods. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with 2,3-dimethoxybenzylamine, followed by cyclization and oxidation steps . The reaction conditions typically involve the use of strong acids and oxidizing agents.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. For example, this compound can be extracted from the roots, rhizomes, stems, and bark of Berberis species using hot extraction with methanol . The extracted this compound is then purified using techniques such as thin-layer chromatography and high-performance liquid chromatography .

Mechanism of Action

Berberine is often compared to other alkaloids and compounds with similar pharmacological properties:

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues of Berberine

Compound Class Source Key Differences from this compound Bioavailability Pharmacological Effects
Columbamine Protothis compound alkaloid Tinospora cordifolia Demethylated at C2 and C3 positions ~2-3% Antioxidant, anti-inflammatory
Berberrubine Protothis compound alkaloid Berberis species Demethylated at C9 position ~1.5% Hypolipidemic, antitumor
Coptisine Isoquinoline alkaloid Coptis chinensis Lacks methyl group at C13; planar structure ~2% Antimicrobial, antiarrhythmic
Palmatine Protothis compound alkaloid Berberis asiatica Methoxy groups at C2, C3, C9, and C10 ~1.8% Antiviral, neuroprotective
  • Mechanistic Insights : Modifications at the 9-position (e.g., methoxy, ethoxycarbonyl) significantly influence DNA topoisomerase II inhibition, with 9-ethoxycarbonyl this compound showing 10-fold higher enzyme inhibition than unmodified this compound .

Pharmacokinetic and Bioavailability Comparison

Table 2: Pharmacokinetic Parameters of this compound and Analogues

Compound Absorption (%) Metabolism Pathways Excretion Route Half-Life (h)
This compound <1 Demethylation, hydroxylation Feces (70%), urine (30%) 4–6
Berberis Extract 2–3 Synergistic metabolism Feces (65%), urine (35%) 5–7
Demethylenethis compound 2.5 Glucuronidation Bile (50%), urine (50%) 3–5
  • Synergistic Effects: Berberis extracts, containing palmatine, coptisine, and polyphenols, achieve comparable therapeutic outcomes to pure this compound at lower doses (e.g., 100 mg/kg extract vs. 150 mg/kg pure this compound in diabetic rats) due to enhanced solubility and reduced efflux .

Therapeutic Efficacy in Metabolic Disorders

Table 3: Comparative Efficacy in Type 2 Diabetes (Preclinical Models)

Compound/Formulation Dose (mg/kg) Glucose Reduction (%) Lipid Reduction (%) Mechanism of Action
This compound 150 25–30 20–25 AMPK activation, glycolysis inhibition
Berberis Extract 100 25–28 18–22 Synergistic AMPK/mTOR modulation
Berberrubine 50 20–22 15–18 PPARα activation
  • Clinical Relevance : this compound’s hypoglycemic efficacy matches metformin in human trials, but its analogues (e.g., berberrubine) require 50% lower doses for similar effects in preclinical models .

Biological Activity

Berberine is a bioactive compound derived from various plants, particularly from the genus Berberis. It is classified as an isoquinoline alkaloid and has garnered significant attention due to its diverse biological activities and therapeutic potential. This article reviews the biological activity of this compound, focusing on its anticancer properties, metabolic effects, and anti-inflammatory actions, supported by data tables and case studies.

1. Anticancer Activity

This compound exhibits notable anticancer properties through various mechanisms, including cell cycle arrest, apoptosis induction, and modulation of signaling pathways.

  • Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in cancer cells. At low concentrations, it arrests cells in the G1 phase, while higher concentrations lead to G2/M phase arrest. This effect is mediated by the upregulation of the BTG2 gene and downregulation of antiapoptotic genes like BCL2 .
  • Apoptosis Induction : Studies indicate that this compound activates caspases (caspase-3 and -9) and increases pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis in various cancer cell lines, including colon and lung cancer cells .
  • Signaling Pathways : this compound modulates several key signaling pathways associated with cancer progression. It affects MAPK pathways (ERK1/2, JNK, p38 MAPK) differently depending on the cell type, suggesting a nuanced role in cancer therapy .

1.2 Data Table: Anticancer Effects of this compound

Cancer Type Mechanism Effect
Colon CancerG0/G1 phase arrestDownregulation of BCL2
Lung CancerActivation of MAPK pathwaysInduction of apoptosis
Bladder CancerG2/M phase arrestIncreased ROS levels
Lymphocytic LeukemiaActivation of caspasesApoptosis induction

2. Metabolic Effects

This compound has been extensively studied for its effects on metabolic disorders, particularly type 2 diabetes and dyslipidemia.

2.1 Clinical Observational Studies

A clinical study involving 76 patients with prediabetes demonstrated that this compound significantly improved fasting plasma glucose (FPG), insulin resistance (HOMA-IR), and lipid profiles when administered at a dosage of 300 mg three times daily over three months .

2.2 Data Table: Metabolic Effects of this compound

Parameter Before Treatment After Treatment p-value
FPG (mg/dL)120 ± 1598 ± 10<0.001
HOMA-IR4.5 ± 1.02.5 ± 0.8<0.01
LDL (mg/dL)130 ± 20100 ± 15<0.001
HDL (mg/dL)40 ± 545 ± 5<0.01

3. Anti-Inflammatory Activity

This compound's anti-inflammatory effects have been documented across various models, making it a candidate for treating inflammatory diseases.

  • Reduction of Inflammation : this compound suppresses pro-inflammatory cytokines and mediators through inhibition of NF-κB signaling pathways . It has shown efficacy in murine models for conditions like arthritis and colitis.
  • Clinical Applications : A Phase I trial indicated that this compound could be beneficial for patients with ulcerative colitis due to its anti-inflammatory properties .

3.2 Data Table: Anti-Inflammatory Effects of this compound

Condition Model Used Effect Observed
ArthritisAdjuvant-induced murine modelReduced inflammation
Ulcerative ColitisHuman clinical trialImproved symptoms
Autoimmune NephritisBALB/c mice modelSuppressed disease progression

Q & A

Basic Research Question

Q. What are the primary methodological challenges in quantifying berberine in biological matrices, and how can they be addressed?

Methodological Answer: Accurate quantification of this compound in biological samples (e.g., plasma, tissues) requires advanced analytical techniques due to its low concentration and matrix interference. Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is commonly used, but sensitivity limitations necessitate modifications like pre-column derivatization or solid-phase extraction . Liquid chromatography-mass spectrometry (LC/MS) or ultra-performance LC/MS (UPLC/MS) offers higher specificity and lower detection limits, particularly for pharmacokinetic studies . Key validation parameters include linearity (1–100 ng/mL), recovery rates (>80%), and inter-day precision (<15% RSD) to ensure reproducibility.

Advanced Research Question

Q. How can molecular dynamics (MD) simulations improve the understanding of this compound’s interaction with β-lactamase enzymes?

Methodological Answer: MD simulations provide atomistic insights into this compound’s stability within enzyme active sites. For example, simulations of this compound bound to AmpC β-lactamase revealed stable hydrogen bonding with residues like Ser64 and Asn152, confirmed by root-mean-square deviation (RMSD) and radius of gyration (RG) analyses . Researchers should use software like GROMACS or AMBER, applying force fields (e.g., CHARMM36) for 100–200 ns trajectories. Post-simulation analyses (e.g., binding free energy via MM-PBSA) validate interactions, guiding experimental mutagenesis or inhibitor optimization .

Basic Research Question

Q. What experimental designs are critical for assessing this compound’s bioavailability limitations in preclinical models?

Methodological Answer: Bioavailability studies in rodents should employ crossover designs to control inter-individual variability. Key parameters include:

  • Dose : 50–200 mg/kg (oral) vs. intravenous (IV) administration for absolute bioavailability calculation.
  • Sampling : Serial blood collections over 24 hours to capture absorption peaks (Tmax ~2–4 hrs) and elimination half-life (t½ ~6–8 hrs) .
  • Analytical Validation : Use LC/MS to measure this compound and metabolites (e.g., berberrubine) in plasma. Co-administration with absorption enhancers (e.g., piperine) or lipid-based formulations can be tested to improve intestinal permeability .

Advanced Research Question

Q. How can researchers resolve contradictions in this compound’s dual pro-apoptotic and anti-inflammatory roles in cancer models?

Methodological Answer: Contradictory effects often arise from dose-dependent mechanisms and cell-type specificity. For example:

  • Pro-apoptotic Effects : At high doses (≥50 µM), this compound induces mitochondrial depolarization and caspase-3 activation in colorectal cancer cells .
  • Anti-inflammatory Effects : At lower doses (10–20 µM), it inhibits NF-κB and COX-2 in macrophages .
    To reconcile these, use transcriptomic profiling (RNA-seq) to identify dose-specific signaling pathways and validate with siRNA knockdowns. Co-culture systems (e.g., cancer cells + macrophages) can model tumor microenvironment interactions .

Basic Research Question

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in metabolic disorder studies?

Methodological Answer: Dose-response data (e.g., glucose-lowering effects in diabetic models) should be fitted to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism). Calculate EC50 values and compare via ANOVA with Tukey’s post-hoc test. For longitudinal studies (e.g., 12-week interventions), mixed-effects models account for repeated measures and covariates like body weight . Power analysis (α=0.05, β=0.2) ensures adequate sample size (n≥8/group) to detect ≥30% effect sizes .

Advanced Research Question

Q. What strategies optimize this compound’s synergistic efficacy with chemotherapeutic agents while mitigating toxicity?

Methodological Answer: Synergy studies require combinatorial index (CI) calculations via the Chou-Talalay method. For example, this compound + doxorubicin in breast cancer cells shows CI <1 (synergism) at 10 µM this compound + 1 µM doxorubicin . Toxicity mitigation involves:

  • Nanoformulations : Liposomal encapsulation reduces hepatotoxicity by targeting tumor tissues.
  • Pharmacokinetic Synchronization : Staggered dosing (this compound 2 hrs before chemotherapy) minimizes off-target effects.
    Validate synergy in 3D spheroid models and murine xenografts, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) .

Basic Research Question

Q. How should researchers design clinical trials to evaluate this compound’s efficacy in polycystic ovary syndrome (PCOS)?

Methodological Answer: Phase II trials should adopt randomized, double-blind, placebo-controlled designs. Key considerations:

  • Population : Women aged 18–40 with Rotterdam criteria-confirmed PCOS.
  • Intervention : 500 mg this compound thrice daily vs. placebo for 12 weeks.
  • Endpoints : Primary (ovulation rate via transvaginal ultrasound), secondary (insulin sensitivity via HOMA-IR) .
    Include washout periods for participants on metformin or oral contraceptives. Use CONSORT guidelines for reporting .

Properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHILYKTIRIUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H18NO4+
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9043857
Record name Berberine
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Molecular Weight

336.4 g/mol
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Physical Description

Yellow solid; [Merck Index], Solid
Record name Berberine
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CAS No.

2086-83-1
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Melting Point

145 °C
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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